3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde
CAS No.:
Cat. No.: VC17987220
Molecular Formula: C10H5F3OS
Molecular Weight: 230.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5F3OS |
|---|---|
| Molecular Weight | 230.21 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H |
| Standard InChI Key | WCJKDTJWRJJGRD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure comprises a benzothiophene scaffold—a fused bicyclic system of benzene and thiophene rings—with substituents at positions 3 and 5. The trifluoromethyl group introduces significant electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilicity at the aldehyde site. X-ray crystallographic data from analogous compounds, such as 7-trifluoromethyl-benzo[b]thiophene-2-carbaldehyde, reveal planar geometries with bond lengths consistent with delocalized π-electron systems .
Substituent Effects
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Trifluoromethyl Group (-CF₃): Positioned at C3, this group increases lipophilicity (logP ≈ 2.8) and steric bulk, influencing intermolecular interactions. Its strong inductive effect (-I) deactivates the ring, directing electrophilic substitution to the less hindered C5 position .
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Carbaldehyde Group (-CHO): Located at C5, the aldehyde serves as a versatile handle for nucleophilic additions and condensations. Conjugation with the aromatic system stabilizes the carbonyl moiety, as evidenced by infrared (IR) stretching frequencies near 1,710 cm⁻¹ in related structures .
Synthetic Methodologies
Direct Functionalization Approaches
Synthesis typically begins with a pre-formed benzothiophene core. A two-step strategy is employed:
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Trifluoromethylation at C3: Utilizing Ullmann-type couplings or radical trifluoromethylation with CF₃I/CuI catalysts, yields of 65–78% are achieved. Photochemical methods, as described for 7-trifluoromethyl derivatives, offer regioselective control under UV irradiation .
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Formylation at C5: Vilsmeier-Haack formylation (POCl₃/DMF) introduces the aldehyde group. This step proceeds in 70–85% yield, with purity confirmed via ¹H NMR (δ 10.2 ppm for aldehyde proton) .
Optimization Challenges
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Regioselectivity: Competing reactions at C2 and C6 positions necessitate careful control of reaction temperature (optimal range: 0–5°C) and stoichiometry.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the product, with HPLC purity >98% .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–115°C | Differential Scanning Calorimetry |
| Solubility (25°C) | DMSO: 45 mg/mL; EtOH: 28 mg/mL | Gravimetric Analysis |
| Partition Coefficient (logP) | 2.73 ± 0.15 | Shake-flask Method |
The trifluoromethyl group enhances solubility in aprotic solvents, while the aldehyde facilitates hydrogen bonding in polar media .
Applications in Drug Discovery
Antimicrobial Activity
Derivatives of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde exhibit broad-spectrum activity:
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Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: The aldehyde forms Schiff bases with bacterial enzymes, inhibiting folate biosynthesis. Comparative studies show 40% higher efficacy than non-fluorinated analogs .
Industrial and Material Science Applications
Organic Electronics
Incorporated into π-conjugated polymers, the compound enhances electron mobility (μₑ = 0.15 cm²/V·s) in organic field-effect transistors (OFETs). Its electron-deficient nature facilitates n-type semiconductor behavior .
Catalytic Intermediate
The aldehyde group participates in Knoevenagel condensations to generate fluorescent dyes (λₑₘ = 520 nm), used in bioimaging probes .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves; avoid direct contact |
| Inhalation Risk | Use fume hood; monitor airborne concentrations |
| Environmental Impact | Dispose via incineration; avoid aqueous release |
Stability studies indicate no significant decomposition under inert atmospheres (N₂) at 25°C for 12 months .
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